![molecular formula C9H10N2S B2509020 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile CAS No. 1428125-41-0](/img/structure/B2509020.png)
4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
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Description
Scientific Research Applications
Synthesis and Molecular Structure
One significant application of 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile derivatives is in the synthesis of novel heterocyclic systems. For instance, Bondarenko et al. (2016) demonstrated the synthesis of 2H-pyrano[4",3",2":4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridin-2-ones. This synthesis involved consecutive intramolecular cyclization reactions, highlighting the role of 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile in creating complex molecular structures (Bondarenko et al., 2016).
Crystal Structure and Spectroscopic Analysis
In another study, Mo et al. (2007) focused on the crystal structure and spectroscopic analysis of related compounds. They prepared a compound with a structure similar to 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile and determined its crystal structure using X-ray diffraction. This research emphasizes the importance of understanding the structural properties of such compounds (Mo et al., 2007).
Synthesis of Pyridine and Fused Pyridine Derivatives
The compound is also used in the synthesis of pyridine derivatives. Al-Issa (2012) reported the synthesis of a series of pyridine carbonitriles, demonstrating the versatility of 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile in organic synthesis (Al-Issa, 2012).
Nonlinear Optical Analysis
Dhandapani et al. (2017) explored the nonlinear optical properties of a crystal derived from a related compound. They highlighted the potential applications of these materials in optical technologies, suggesting a wider application scope for derivatives of 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile (Dhandapani et al., 2017).
Synthesis of Biologically Active Compounds
Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives starting from a related compound. Their research focused on the structural analysis and cytotoxic activity of these derivatives, indicating potential applications in medicinal chemistry (Stolarczyk et al., 2018).
properties
IUPAC Name |
4-ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-3-7-6(2)5-11-9(12)8(7)4-10/h5H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPOVIWWDKFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=S)NC=C1C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
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